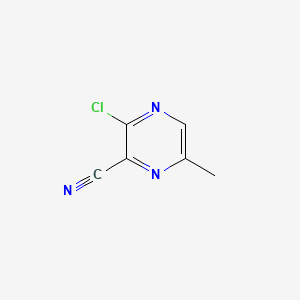

3-Chloro-6-methylpyrazine-2-carbonitrile

説明

特性

IUPAC Name |

3-chloro-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOGIWQSAYUWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857429 | |

| Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366181-81-8 | |

| Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3-Chloro-6-methylpyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with methylating agents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

化学反応の分析

3-Chloro-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The nitrile group can participate in addition reactions with various reagents.

Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

3-Chloro-6-methylpyrazine-2-carbonitrile is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound finds applications in the production of agrochemicals and materials science.

作用機序

The mechanism of action of 3-Chloro-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrazine compounds have been shown to inhibit enzymes such as aspartate decarboxylase, which plays a role in the synthesis of coenzyme A . This inhibition can lead to energy depletion and affect cellular survival.

類似化合物との比較

Key Observations :

- Dichloro derivatives (e.g., 3,6-Dichloropyrazine-2-carbonitrile) exhibit higher molecular weights and increased electrophilicity due to additional electron-withdrawing chlorine atoms .

Reactivity and Functionalization Potential

- Chloro Group Reactivity : The chlorine atom at position 3 in this compound is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or displacement by amines, enabling diversification into complex molecules .

- Cyanide Group Utility : The nitrile group at position 2 can undergo hydrolysis to carboxylic acids or reduction to amines, expanding its utility in drug discovery .

- Comparative Stability: Methyl-substituted derivatives (e.g., this compound) exhibit greater stability under acidic conditions compared to non-methylated analogs due to reduced electron deficiency .

生物活性

3-Chloro-6-methylpyrazine-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H6ClN3

- Molecular Weight : 173.59 g/mol

- Structure : The compound features a pyrazine ring with a chlorine atom and a carbonitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to:

- Inhibit Enzymatic Activity : It interacts with specific enzymes involved in microbial growth, leading to antimicrobial effects. For instance, it can inhibit fatty acid synthase, an enzyme crucial for mycobacterial survival, thereby exhibiting potential against Mycobacterium tuberculosis .

- Modulate Cellular Signaling : The compound may influence cellular signaling pathways, which could contribute to its anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

- Against Bacteria : The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays. For example, compounds structurally related to 3-chloro-6-methylpyrazine have shown promising results against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Mycobacterium tuberculosis | 6 |

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that it can inhibit the proliferation of cancer cells:

- Cell Lines Tested : Various cancer cell lines, including melanoma and colon cancer cells, have been used to evaluate the compound's cytotoxic effects.

- Mechanisms Identified : The compound's ability to induce cell cycle arrest and apoptosis has been noted in several studies. For example, it has been reported to trigger G0/G1 phase arrest in murine melanoma cells .

Case Studies

- Study on Antimycobacterial Activity : A study investigated a series of pyrazinamide derivatives, including those related to this compound. The most effective derivatives displayed MIC values as low as 6 µg/mL against Mycobacterium tuberculosis, suggesting strong potential for further development .

- Anticancer Evaluation : In another study focusing on triazolopyrimidine derivatives, compounds exhibiting structural similarities to 3-chloro-6-methylpyrazine showed significant antiproliferative effects against various cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-6-methylpyrazine-2-carbonitrile, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves cyclization of pyrazine precursors with nitrile donors. A common route uses 3-amino-5-chloro-6-methylpyrazine reacted with a nitrile source (e.g., cyanogen bromide) in solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as potassium carbonate or sodium hydride are critical for facilitating the reaction. Optimization parameters include:

- Temperature : 80–100°C for 6–12 hours.

- Catalyst loading : 10–15 mol% to minimize side reactions.

- Solvent polarity : Polar aprotic solvents enhance reaction rates .

Industrial-scale methods may employ continuous flow reactors to improve purity and scalability .

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP functional) can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Key steps:

Geometry optimization : Use basis sets like 6-31G(d) to refine molecular structure.

Reactivity analysis : Identify electrophilic/nucleophilic sites via Fukui indices.

Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reactions in DMF or acetonitrile.

This approach explains regioselectivity in substitution reactions (e.g., preferential Cl substitution at position 3) and predicts activation energies for transformations .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Methyl protons appear as a singlet at δ 2.5–2.7 ppm; pyrazine ring protons show splitting patterns between δ 8.0–9.0 ppm.

- ¹³C NMR : Nitrile carbon resonates at δ 115–120 ppm; pyrazine carbons appear at δ 140–160 ppm.

- IR : Strong absorption at ~2220 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (C₆H₃ClN₃, 154.56 g/mol) .

Advanced: How can contradictory data on catalytic efficiency in substitution reactions be resolved?

Answer:

Contradictions often arise from variations in catalyst choice (e.g., Pd vs. Cu) or solvent polarity. Systematic approaches include:

- Control experiments : Compare reaction outcomes under identical conditions (solvent, temperature, catalyst loading).

- Kinetic studies : Measure rate constants to identify rate-limiting steps.

- Computational validation : Use DFT to compare transition-state energies for different pathways.

For example, Pd-catalyzed reactions may favor C–N coupling, while Cu systems promote C–O bond formation .

Basic: What are the common chemical reactions of this compound?

Answer:

- Nucleophilic substitution : Chlorine at position 3 is replaced by hydroxy, amino, or alkoxy groups under basic conditions.

- Oxidation : The methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

- Cyanohydrin formation : Reacts with aldehydes/ketones in the presence of base.

Key products include 3-hydroxy-6-methylpyrazine-2-carbonitrile (substitution) and 3-carboxy-6-methylpyrazine-2-carbonitrile (oxidation) .

Advanced: What strategies enhance the biological activity of derivatives via substituent modification?

Answer:

- Bioisosteric replacement : Substitute Cl with bioisosteres like CF₃ or Br to improve pharmacokinetics.

- Hybridization : Attach pharmacophores (e.g., hydrazine, piperazine) to the pyrazine core to target enzymes or receptors.

- QSAR modeling : Use quantitative structure-activity relationships to predict bioactivity based on substituent electronic parameters (σ, π).

For example, hydrazine derivatives exhibit enhanced antibacterial activity due to increased hydrogen-bonding capacity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential cyanide release under decomposition.

- Storage : Keep in airtight containers at ≤25°C, away from oxidizing agents.

Emergency measures include rinsing exposed areas with water and seeking medical attention for inhalation exposure .

Advanced: How can crystallographic data (e.g., SHELX) resolve molecular packing and intermolecular interactions?

Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : SHELXL refines positional and thermal parameters to generate electron density maps.

- Interaction analysis : Hydrogen bonds (N–H···N, C–H···O) and π-π stacking distances (3.4–3.6 Å) are quantified using Mercury software.

This reveals how the nitrile group influences crystal packing, critical for designing co-crystals or polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。